BMY-28864 (N,N-Dimethylpradimicin FA-2) Demonstrates Superior In Vitro Antifungal Potency Compared with Pradimicin A Against Clinical Fungal Isolates
N,N-Dimethylpradimicin FA-2 (BMY-28864) showed in vitro antifungal activity superior to the parent compound pradimicin A [1]. Against a panel of standard strains and clinical isolates of pathogenic fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, BMY-28864 inhibited growth at concentrations of 12.5 μg/mL or less, with MIC values of ≤12.5 μg/mL across all tested strains [2]. At the MIC or higher concentrations, BMY-28864 was fungicidal for Candida albicans under both growing and nongrowing conditions—a property not uniformly observed across all pradimicin family members [2]. By comparison, pradimicin A exhibits an MIC of 4 μg/mL against Candida rugosa but lacks comparable broad-spectrum quantitative data against clinical isolates of multiple pathogenic species .
| Evidence Dimension | In vitro antifungal potency (MIC) against pathogenic fungi |
|---|---|
| Target Compound Data | BMY-28864: MIC ≤12.5 μg/mL against standard strains and clinical isolates of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus [2] |
| Comparator Or Baseline | Pradimicin A: MIC 4 μg/mL against Candida rugosa only ; limited quantitative data against clinical isolate panels |
| Quantified Difference | BMY-28864 demonstrated broad-spectrum activity across multiple clinically relevant species at ≤12.5 μg/mL, whereas pradimicin A's reported quantitative MIC data is restricted to Candida rugosa (4 μg/mL); broad-spectrum superiority of N,N-dimethyl derivatives over pradimicin A was explicitly noted [1]. |
| Conditions | Broth dilution susceptibility testing; standard strains and clinical isolates; Journal of Antibiotics 1990; Antimicrobial Agents and Chemotherapy 1991 |
Why This Matters
This matters for procurement because BMY-28864 provides documented broad-spectrum antifungal coverage against clinically relevant pathogens at defined MIC thresholds, whereas pradimicin A lacks comparable quantitative breadth, making BMY-28864 the appropriate choice for research programs targeting invasive mycoses caused by Candida, Cryptococcus, or Aspergillus species.
- [1] Oki T, Kakushima M, Hirano M, Takahashi A, Ohta A, Masuyoshi S, Hatori M, Kamei H. Water-soluble pradimicin derivatives, synthesis and antifungal evaluation of N,N-dimethyl pradimicins. J Antibiot (Tokyo). 1990 Oct;43(10):1230-5. doi: 10.7164/antibiotics.43.1230. PMID: 2132569. View Source
- [2] Kakushima M, Masuyoshi S, Hirano M, Shinoda M, Ohta A, Kamei H, Oki T. In vitro and in vivo antifungal activities of BMY-28864, a water-soluble pradimicin derivative. Antimicrob Agents Chemother. 1991 Nov;35(11):2185-90. doi: 10.1128/AAC.35.11.2185. PMID: 1803990. View Source
